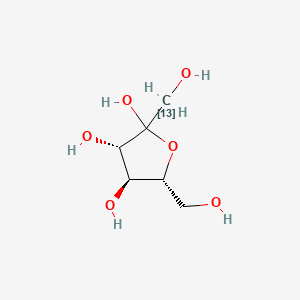
NA2 N-Glycan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NA2 N-グリカンは、アシアロ型、二アンテナ型複合型N-グリカン(オリゴ糖)です。 これはA2グリカンの一部分であり、アシアロ血清トランスフェリンやフィブリンを含むいくつかの哺乳類の糖タンパク質に見られます 。この化合物は、細胞間コミュニケーションや免疫応答など、さまざまな生物学的プロセスにおいて重要な役割を果たしています。
準備方法
合成経路と反応条件: NA2 N-グリカンは、通常、ウシ血清から放出されたオリゴ糖プールから、高性能液体クロマトグラフィー(HPLC)とグリコシダーゼ消化の組み合わせを使用してヒドラジン分解によって精製されます 。このプロセスには、次の手順が含まれます。
ヒドラジン分解: このステップにより、オリゴ糖が糖タンパク質から放出されます。
HPLC: 放出されたオリゴ糖は、その後HPLCを使用して分離および精製されます。
グリコシダーゼ消化: 残りの不純物を除去するために、グリコシダーゼ消化によってさらに精製されます。
工業生産方法: 工業環境では、NA2 N-グリカンの生産には、大規模なヒドラジン分解とHPLC精製が関与しています。このプロセスは、化合物の高収率と高純度を確保するために最適化されています。 先進的なグリコシダーゼ酵素と自動化されたHPLCシステムの使用により、生産プロセスの効率性とスケーラビリティが向上します .
化学反応の分析
反応の種類: NA2 N-グリカンは、次のようなさまざまな化学反応を起こします。
酸化: この反応には、化合物の酸素付加が含まれ、多くの場合、アルデヒドまたはケトンの形成につながります。
還元: この反応には、水素の付加が含まれ、アルコールの形成につながります。
置換: この反応には、ある官能基の別の官能基との置換が含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。この反応は通常、酸性または塩基性条件下で行われます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。この反応は通常、穏やかな条件下で行われます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。反応条件は、特定の置換反応によって異なります。
生成される主な生成物:
酸化: アルデヒドとケトン。
還元: アルコール。
置換: 使用される試薬に応じて、さまざまな置換誘導体。
科学的研究の応用
NA2 N-グリカンは、次のような科学研究に多くの用途があります。
化学: 糖化プロセスとグリカン相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞間コミュニケーション、免疫応答、タンパク質の折り畳みにおいて役割を果たします。
医学: グリカンベースの治療薬と診断薬の開発に使用されます。
作用機序
NA2 N-グリカンは、グリコシルトランスフェラーゼやその他のグリカン結合タンパク質との相互作用を通じてその効果を発揮します。これらの相互作用は、タンパク質の折り畳み、安定性、細胞シグナル伝達など、さまざまな生物学的プロセスに影響を与えます。 この化合物の構造により、特定の受容体や酵素に結合し、その活性と機能を調節することができます .
類似化合物との比較
NA2 N-グリカンは、そのアシアロ型、二アンテナ型構造により、ユニークです。類似化合物には、次のようなものがあります。
A2グリカン: NA2グリカンのジシアル化親化合物。
A1グリカン: NA2グリカンのモノシアル化親化合物。
NGA2グリカン: NA2グリカンの一部分です.
これらの化合物と比較して、NA2 N-グリカンはシアル酸残基を欠いており、これがグリカン結合タンパク質との生物学的活性と相互作用に影響を与えます。このユニークな構造は、さまざまな生物学的システムにおける糖化とグリカン相互作用を研究するための貴重なツールとなっています。
特性
IUPAC Name |
N-[2-[2-[[6-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPMJGUKXYCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H104N4O46 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1641.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)






![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)





